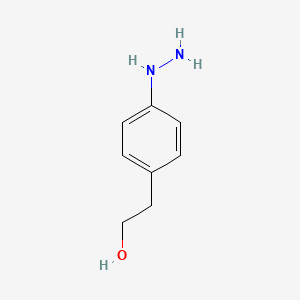

2-(4-Hydrazinophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydrazinylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-10-8-3-1-7(2-4-8)5-6-11/h1-4,10-11H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJSTQXUIQOXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of Nitroaromatic Precursors:

One of the most fundamental methods for preparing arylhydrazines is the controlled reduction of the corresponding nitroarene. For the synthesis of 2-(4-hydrazinophenyl)ethanol, this would involve the reduction of 2-(4-nitrophenyl)ethanol. While complete reduction of a nitro group typically yields an aniline, specific reagents and conditions can halt the reduction at the hydrazine (B178648) stage.

Treatment of nitroarenes with an excess of zinc metal is a known method for the formation of N,N'-diarylhydrazines. chemicalbook.com More controlled reductions to yield the desired monosubstituted hydrazine can be challenging and may require careful selection of reagents and reaction conditions.

Diazotization of Anilines and Subsequent Reduction:

A classic and widely used method for the preparation of arylhydrazines involves the diazotization of an aromatic amine followed by reduction of the resulting diazonium salt. prepchem.com This two-step process is generally reliable and provides good yields.

In the context of synthesizing 2-(4-hydrazinophenyl)ethanol, the starting material would be 2-(4-aminophenyl)ethanol (B86761). prepchem.com The synthesis proceeds as follows:

Step 1: Diazotization. 2-(4-aminophenyl)ethanol is treated with an ice-cold solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. researchgate.netgoogle.com The temperature must be carefully controlled, typically between -5°C and 5°C, to prevent the unstable diazonium salt from decomposing. researchgate.netgoogle.com

Step 2: Reduction. The freshly prepared diazonium salt solution is then added to a reducing agent. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. researchgate.netgoogle.com The hydrazine (B178648) is typically isolated as its hydrochloride salt, which can be collected by filtration. researchgate.netgoogle.com

A similar procedure has been documented for the synthesis of 2-(4-hydrazinophenyl)acetamide hydrochloride, where 2-(4-aminophenyl)acetamide (B1267592) is diazotized and then reduced with stannous chloride. google.com

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Diazotization | 2-(4-aminophenyl)acetamide, Sodium nitrite, Hydrochloric acid, -5 to 5°C | 4-Acetamidophenyldiazonium chloride | google.com |

| Reduction | Stannous chloride, Hydrochloric acid, -10°C | 2-(4-Hydrazinophenyl)acetamide hydrochloride | google.com |

N Arylation of Hydrazine:

Reactivity of the Hydrazine Functional Group

The hydrazine group (-NHNH2) attached to the phenyl ring is a key center of reactivity in this compound. Its chemical properties are influenced by the presence of the electron-donating ethanol (B145695) substituent and the aromatic ring.

Nucleophilic Characteristics of the Hydrazine Moiety

The hydrazine functional group is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This makes hydrazines, including arylhydrazines like this compound, potent nucleophiles. The nucleophilicity of arylhydrazines is a critical factor in their chemical reactions. researchgate.net The terminal nitrogen atom (β-nitrogen) is generally the more nucleophilic and basic of the two, although protonation can occur at either nitrogen. researchgate.net Studies have shown that the nucleophilic reactivity of hydrazines can be influenced by the solvent, with different reactivity patterns observed in water versus acetonitrile. acs.org In many reactions, the initial step involves the nucleophilic attack of the hydrazine nitrogen on an electrophilic center. rsc.org

The electronic nature of substituents on the aromatic ring can modulate the nucleophilicity of the hydrazine group. nih.gov While the ethanol group in this compound is generally considered to have a mild electron-donating effect, its precise influence on the nucleophilicity of the hydrazine moiety in specific reactions requires detailed experimental investigation.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most fundamental and widely utilized reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. beilstein-journals.orgresearchgate.net This reaction is a cornerstone of hydrazone chemistry and serves as a gateway to a vast array of further chemical transformations. beilstein-journals.org The general mechanism involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. libretexts.org These reactions are often catalyzed by acids. researchgate.netictp.it

The formation of hydrazones from arylhydrazines and carbonyl compounds is a well-established synthetic methodology. researchgate.netorganic-chemistry.org Various catalysts and reaction conditions have been developed to promote this transformation efficiently, including the use of magnesium oxide nanoparticles under solvent-free conditions and meglumine (B1676163) in aqueous-ethanol media. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| Arylhydrazine | Aldehyde/Ketone | Hydrazone | Acid catalyst | researchgate.netictp.it |

| Arylhydrazine | Aldehyde/Ketone | Hydrazone | MgO nanoparticles, solvent-free | researchgate.net |

| Arylhydrazine | Aldehyde/Ketone | Hydrazone | Meglumine, aqueous-ethanol | researchgate.net |

Hydrazones are a specific class of imines, also known as Schiff bases. The formation of the C=N double bond through the condensation of a primary amine (in this case, the hydrazine) and a carbonyl compound is the defining reaction for the synthesis of these compounds. libretexts.org The resulting hydrazone can be considered a stable imine derivative.

Cyclization Reactions Leading to Heterocyclic Systems

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The presence of the N-N bond and the adjacent reactive centers in the hydrazone moiety facilitates cyclization reactions to form stable ring systems.

The Fischer indole (B1671886) synthesis is a classic and widely used method for the preparation of indoles. byjus.comtestbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. byjus.comwikipedia.orgbhu.ac.in The reaction proceeds through a metu.edu.trmetu.edu.tr-sigmatropic rearrangement of the protonated hydrazone (or more accurately, the ene-hydrazine tautomer). wikipedia.orgnih.gov

Given its structure, this compound is a suitable precursor for the synthesis of 5-(2-hydroxyethyl)-substituted indoles via the Fischer indole synthesis. The reaction would involve the initial formation of a hydrazone by reacting this compound with an appropriate aldehyde or ketone, followed by acid-catalyzed indolization. researchgate.netymerdigital.com A variety of acids, including Brønsted acids like HCl and H2SO4, and Lewis acids like ZnCl2, can be used to catalyze this transformation. wikipedia.orgnih.gov For instance, the synthesis of 2-(4'-Hydroxyphenyl)-indole has been achieved by refluxing 4-hydroxy-acetophenone and phenylhydrazine (B124118) in ethanol with a catalytic amount of acetic acid. prepchem.com This demonstrates the general applicability of the Fischer synthesis to substituted phenylhydrazines and ketones. The synthesis of the drug Naratriptan has also been achieved through a cyclization reaction involving a derivative of this compound. drugfuture.comgoogle.comgoogle.com

| Arylhydrazine Precursor | Carbonyl Compound | Product Type | Catalyst/Conditions | Reference |

| This compound | Aldehyde or Ketone | 5-(2-hydroxyethyl)-indole derivative | Acid (Brønsted or Lewis) | researchgate.netymerdigital.com |

| Phenylhydrazine | 4-Hydroxy-acetophenone | 2-(4'-Hydroxyphenyl)-indole | Acetic acid, ethanol, reflux | prepchem.com |

| 2-(4-hydrazinophenyl)-N-methylethanesulfonamide | 2-(1-methylpiperidin-4-yl)acetaldehyde | Naratriptan precursor | HCl, water | drugfuture.comgoogle.com |

Arylhydrazines are key building blocks for the synthesis of pyrazoles and pyrazolones, five-membered heterocyclic rings containing two adjacent nitrogen atoms. mdpi.comorientjchem.org

Pyrazole (B372694) Formation: Pyrazoles are commonly synthesized through the cyclocondensation reaction of arylhydrazines with 1,3-dicarbonyl compounds, such as 1,3-diketones. mdpi.comnih.govresearchgate.net The reaction often proceeds at room temperature or with gentle heating and can be influenced by the solvent and the presence of a catalyst. mdpi.comresearchgate.net The reaction of an unsymmetrical 1,3-diketone with an arylhydrazine can potentially lead to a mixture of two regioisomeric pyrazoles. rsc.orgmdpi.com Other precursors for pyrazole synthesis include acetylenic ketones, α,β-unsaturated carbonyl compounds, and pyranones. nih.govnih.gov

| Arylhydrazine | Co-reactant | Product | Reaction Conditions | Reference |

| Arylhydrazine | 1,3-Diketone | Polysubstituted pyrazole | N,N-dimethylacetamide, room temp | mdpi.comresearchgate.net |

| Arylhydrazine | Acetylenic ketone | Regioisomeric pyrazoles | Ethanol | orientjchem.orgnih.gov |

| Arylhydrazine | α,β-Unsaturated carbonyl | Pyrazoline (oxidized to pyrazole) | Various | nih.gov |

Pyrazolone (B3327878) Formation: Pyrazolones (or pyrazolinones) are another important class of heterocyclic compounds derived from hydrazines. They are typically synthesized by the condensation of an arylhydrazine with a β-ketoester. nih.govresearchgate.netd-nb.info This reaction, a variation of the Knorr pyrazole synthesis, is often carried out under reflux conditions in the presence of an acid or base catalyst. nih.gov Microwave-assisted synthesis has also been employed to improve reaction efficiency. researchgate.netd-nb.info Similar to pyrazole synthesis, the reaction of a substituted arylhydrazine can lead to different products, and side reactions such as the formation of alkoxy pyrazoles have been observed. nih.gov

| Arylhydrazine | Co-reactant | Product | Reaction Conditions | Reference |

| Arylhydrazine | β-Ketoester | Pyrazolone | Reflux, acid/base catalyst | nih.gov |

| Arylhydrazine hydrochloride | β-Ketoester | 1,3-Diarylpyrazolone | Microwave, water/glycerol | researchgate.net |

| Arylhydrazine hydrochloride | Steroidal β-ketoester | Steroidal 17-exo-pyrazol-5'-one | Microwave, EtOH/AcOH | d-nb.info |

Tetrazine Scaffold Incorporation

The hydrazine moiety of this compound is a key functional group for the synthesis of tetrazine derivatives. Tetrazines are a class of heterocyclic compounds that have gained significant attention for their applications in bioorthogonal chemistry. The formation of the tetrazine ring typically involves the reaction of a hydrazine with a nitrile or an imidate ester, followed by an oxidation step.

While direct studies on this compound are limited, the general synthesis of tetrazines from aryl hydrazines provides a clear pathway for its derivatization. acs.orgnih.govnih.govresearchgate.netmdpi.com For instance, the reaction of an aryl hydrazine with a nitrile in the presence of a catalyst, such as a Ni(II) or Zn(II) salt, can yield unsymmetrical tetrazines. nih.govresearchgate.net A common method involves the Pinner reaction, where an iminoester reacts with hydrazine to form an amidrazone, which then cyclizes to a dihydrotetrazine that is subsequently oxidized to the tetrazine. mdpi.com Another approach utilizes the reaction of hydrazines with nitriles and a thiol activator to form a thioimidate ester intermediate, which then reacts with hydrazine to form the tetrazine after oxidation. acs.org The yields for these types of reactions can range from 30% to over 90%, depending on the specific substrates and conditions used. acs.orgnih.gov

The general scheme for the incorporation of a tetrazine scaffold starting from an aryl hydrazine is as follows:

Step 1: Formation of Amidrazone: The aryl hydrazine reacts with a nitrile or its equivalent.

Step 2: Cyclization: The intermediate amidrazone undergoes cyclization to form a 1,2-dihydrotetrazine.

Step 3: Oxidation: The dihydrotetrazine is oxidized to the final tetrazine product, often using reagents like sodium nitrite (B80452) in acidic conditions. nih.gov

Table 1: Examples of Tetrazine Synthesis Methods Applicable to Aryl Hydrazines

| Method | Reagents | Key Intermediates | Typical Yields | Citations |

| Pinner-type Reaction | Iminoester, Hydrazine | Amidrazone, Dihydrotetrazine | Moderate to High | mdpi.com |

| Metal-Catalyzed | Nitrile, Hydrazine, Ni(II)/Zn(II) salt | Amidrazone, Dihydrotetrazine | 30-70% | nih.govresearchgate.net |

| Thiol-Promoted | Nitrile, Hydrazine, Thiol catalyst | Thioimidate ester, Amidrazone | 70-94% | acs.org |

Other Reactions Involving the Hydrazine Moiety (e.g., Tricyanovinylation Analogs)

The nucleophilic nature of the hydrazine group in this compound allows it to react with various electrophiles. One notable reaction is tricyanovinylation, typically achieved using tetracyanoethylene (B109619) (TCNE). nih.govresearchgate.net This reaction leads to the formation of a tricyanovinyl substituent on the hydrazine nitrogen. nih.gov

The reaction of arylhydrazines with TCNE generally proceeds smoothly and can result in the formation of intensely colored compounds. nih.gov In some cases, the initial tricyanovinyl adduct can undergo further intramolecular cyclization to form heterocyclic structures like pyrazoles. nih.gov For example, the reaction of phenylhydrazine with TCNE can lead to N-substituted pyrazoles. nih.gov

The synthesis of tricyanovinyl hydrazone derivatives has also been reported. This often involves a two-step process where an arylhydrazine is first condensed with an aldehyde to form a hydrazone, which is then reacted with TCNE to introduce the tricyanovinyl group. nih.gov

Table 2: Reactivity of Aryl Hydrazines with Tetracyanoethylene (TCNE)

| Reactant | Product Type | Reaction Conditions | Citations |

| Aryl Hydrazine | Tricyanovinyl Hydrazine | Typically in an organic solvent at room temperature or with gentle heating. | nih.govresearchgate.net |

| Aryl Hydrazone | Tricyanovinyl Hydrazone | Reaction with TCNE in a solvent like DMF at elevated temperatures (60-90 °C). | nih.gov |

| N-substituted Hydrazines | N-substituted Pyrazoles | Can proceed via a tricyanovinyl intermediate followed by cyclization. | nih.gov |

Reactivity of the Hydroxyethyl (B10761427) Functional Group

The primary alcohol of the hydroxyethyl group in this compound can undergo a variety of common alcohol reactions.

Esterification and Etherification Reactions

The hydroxyethyl group can be readily converted to esters and ethers. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comoperachem.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comoperachem.com Yields for Fischer esterification can be high, often exceeding 90% under optimized conditions. masterorganicchemistry.comoperachem.com

Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. chemguide.co.uk Enzymatic methods using lipases have also been employed for the esterification of similar phenolic alcohols, offering high selectivity under mild conditions. researchgate.netmdpi.comresearchgate.net

Etherification can be accomplished through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation and Reduction Transformations of the Alcohol

The primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents would be required to stop the oxidation at the aldehyde stage, while stronger oxidizing agents will typically lead to the corresponding carboxylic acid. The oxidation of hydroxyethyl groups on aromatic rings to carboxylic acids has been documented. google.comresearchgate.netscite.ai For instance, the electrooxidation of pyrazoles containing a hydroxyethyl group on a NiO(OH) electrode can yield the corresponding carboxylic acid in good yields. researchgate.net

Theoretically, reduction of the hydroxyethyl group is possible, though it would require harsh conditions to remove the hydroxyl group entirely and is generally not a common transformation for this type of functionality. More relevant is the reduction of a potential aldehyde or carboxylic acid derivative back to the alcohol.

Integrated Reactivity: Transformations Involving Both Hydrazine and Hydroxyethyl Groups

The presence of both a nucleophilic hydrazine and a hydroxyl group on the same molecule opens up the possibility of reactions that involve both functionalities, particularly intramolecular cyclizations.

Intramolecular Cyclizations (Theoretical Considerations)

Theoretically, this compound could undergo intramolecular cyclization reactions to form various heterocyclic structures. The feasibility of such a cyclization would depend on the relative positions of the reacting groups and the reaction conditions.

One plausible, though likely challenging, intramolecular reaction could be the formation of a seven-membered ring through the reaction of the hydrazine nitrogen with an activated form of the hydroxyethyl group (e.g., a tosylate or halide). However, the formation of larger rings is often entropically disfavored.

A more likely scenario for intramolecular cyclization would involve a preliminary reaction to bring the reactive centers into a more favorable proximity for ring closure. For example, if the hydroxyethyl group were first oxidized to an aldehyde, an intramolecular condensation with the hydrazine could lead to the formation of a cyclic hydrazone, which could be a precursor to various heterocyclic systems. Theoretical studies on similar systems, such as the cyclization of probes with hydrazine, often involve condensation reactions between an amine and a carbonyl group. frontiersin.org

Furthermore, radical cyclization presents another theoretical pathway. If a radical were generated on the side chain, it could potentially cyclize onto the aromatic ring, although this is less likely to directly involve both the hydrazine and hydroxyethyl groups in a single concerted step. acs.org The Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, provides a precedent for cyclizations involving hydrazines leading to indole derivatives. mdpi.com While not a direct intramolecular cyclization of this compound itself, it demonstrates the propensity of the hydrazine moiety to participate in ring-forming reactions.

Bifunctional Ligand Formation (Theoretical Considerations)

The molecular architecture of this compound, featuring two distinct functional groups—a hydroxyl (-OH) group and a hydrazino (-NHNH₂) group—positions it as a candidate for acting as a bifunctional ligand in coordination chemistry. A bifunctional, or more commonly, a bidentate or polydentate ligand, is a molecule that possesses two or more donor atoms capable of simultaneously binding to a central metal ion. libretexts.org This chelation typically results in the formation of a stable ring structure, known as a chelate ring, which enhances the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands.

The potential for this compound to act as such a ligand is based on the electronic properties of its functional groups and the spatial arrangement of the molecule.

Potential Donor Sites

The capacity of this compound to form coordination complexes stems from the presence of lone pairs of electrons on its oxygen and nitrogen atoms, which can be donated to a suitable metal cation acting as a Lewis acid. libretexts.org

The Hydroxyl Group (-OH): The oxygen atom of the primary alcohol group possesses two lone pairs of electrons. It can coordinate to a metal center in a manner similar to water or ethanol molecules, which are common ligands in coordination complexes. semanticscholar.orgmsu.edu The reactivity and donor strength can be influenced by the potential for deprotonation under basic conditions to form a more strongly coordinating alkoxide ion (-O⁻).

The Hydrazino Group (-NHNH₂): The hydrazino moiety contains two nitrogen atoms, each with a lone pair of electrons, making it a potent coordination site. Hydrazine and its derivatives are known to coordinate with metal ions in several ways, including acting as a monodentate ligand through the terminal nitrogen or, more commonly, as a bridging ligand that links two metal centers. The reactivity of the hydrazino group is well-established, as seen in its condensation reactions with ketones to form hydrazones, a key step in Fischer indole synthesis. researchgate.nettandfonline.com

| Donor Group | Atom | Lewis Base Character | Potential Coordination Behavior |

| Hydroxyl | Oxygen | Weakly basic | Monodentate coordination to a metal center. |

| Hydrazino | Nitrogen | Basic | Monodentate or bridging bidentate coordination. |

Theoretical Coordination Modes and Steric Considerations

Theoretically, this compound could coordinate to a metal ion in several ways. However, the formation of a stable chelate ring with a single metal ion involving both the hydroxyl and hydrazino groups is sterically improbable. The coordination would involve the metal binding to the hydroxyl's oxygen and one of the hydrazino's nitrogen atoms. This would create a large and highly strained ring system (M-O-C-C-Aryl-N-N), hindered by the rigid phenyl ring and the length of the ethyl chain.

A more plausible scenario for exhibiting bifunctionality is as a bridging ligand . In this model, the molecule would link two different metal centers, with the hydroxyl group coordinating to one metal ion and the hydrazino group coordinating to a second. This would allow the molecule to participate in the formation of coordination polymers or polynuclear complexes.

| Coordination Mode | Description | Plausibility |

| Monodentate (O-donor) | Coordination via the hydroxyl oxygen only. | High |

| Monodentate (N-donor) | Coordination via the terminal hydrazino nitrogen only. | High |

| Bidentate Chelation | Coordination of both -OH and -NHNH₂ to a single metal ion. | Low (due to steric strain) |

| Bridging Ligand | Coordination of -OH to one metal ion and -NHNH₂ to a second metal ion. | High |

Factors Influencing Ligand Behavior

The actual coordination behavior of this compound would be dictated by several key factors:

pH of the Medium: The acidity or basicity of the solution is critical. In acidic conditions, the hydrazino group would be protonated to form the hydrazinium (B103819) ion (-NHNH₃⁺), neutralizing its ability to act as an electron-pair donor. Conversely, in strongly basic conditions, the hydroxyl group could be deprotonated to an alkoxide, enhancing its coordinating ability.

Nature of the Metal Ion: According to Hard and Soft Acid-Base (HSAB) theory, the preference of a metal ion for an oxygen (hard base) versus a nitrogen (borderline base) donor varies. Hard metal ions like Fe(III) or Cr(III) would theoretically favor coordination with the hydroxyl oxygen, while softer or borderline ions such as Cu(II), Ni(II), or Pd(II) might show a preference for the nitrogen atoms of the hydrazino group. aau.edu.etresearchgate.net

Reaction Conditions: The solvent, temperature, and presence of other competing ligands would influence the formation and stability of any potential complex. Studies on related hydrazinophenyl compounds have shown that interactions with metal ions can sometimes lead to the decomposition of the ligand rather than stable complex formation, highlighting the complexity of these systems. aau.edu.et

Applications of 2 4 Hydrazinophenyl Ethanol As a Building Block in Advanced Organic Synthesis

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

The reactivity of the hydrazine (B178648) group in 2-(4-Hydrazinophenyl)ethanol is central to its utility in heterocyclic synthesis. This functional group acts as a potent nucleophile and is a key component in classical and modern cyclization strategies to build rings containing two or more nitrogen atoms. Its application spans the synthesis of several important heterocyclic scaffolds, including indoles, quinazolines, pyrazoles, and pyrimidines, which are core structures in many pharmaceutically active compounds and functional materials.

Indole (B1671886) Derivatives and Fused Indoles

One of the most prominent applications of aryl hydrazines, including this compound, is in the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction, discovered in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.orgminia.edu.eg The process involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone, which proceeds through a phenylhydrazone intermediate. byjus.comjk-sci.com

The mechanism commences with the formation of a phenylhydrazone from this compound and a carbonyl compound. This intermediate then tautomerizes to an enamine form. byjus.com Under acidic conditions, the enamine undergoes a acs.orgacs.org-sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of an ammonia (B1221849) molecule lead to the formation of the aromatic indole ring. byjus.comminia.edu.eg The use of this compound in this synthesis yields indole derivatives bearing a 2-hydroxyethyl group at the 5-position of the indole ring. This hydroxyl group can be used for further synthetic modifications, such as esterification or etherification, to create a library of diverse indole derivatives.

The versatility of the Fischer indole synthesis allows for the creation of a wide range of substituted indoles by varying the carbonyl component. alfa-chemistry.com

| Carbonyl Reactant | Resulting Indole Derivative (General Structure) |

| Acetone (B3395972) | 5-(2-Hydroxyethyl)-2,3-dimethyl-1H-indole |

| Cyclohexanone | 6-(2-Hydroxyethyl)-1,2,3,4-tetrahydrocarbazole |

| Pyruvic acid | 5-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid |

| Acetophenone | 5-(2-Hydroxyethyl)-2-phenyl-1H-indole |

Quinazoline (B50416) Scaffolds

Quinazolines and their derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.govmdpi.com The synthesis of quinazoline scaffolds can be achieved through various routes, many of which can utilize hydrazine derivatives as key building blocks. openmedicinalchemistryjournal.com While direct, one-pot syntheses of quinazolines from this compound are not the most common routes, its hydrazine functionality allows it to be incorporated into pre-formed quinazoline systems or used in multi-step strategies.

A viable strategy involves the reaction of a substituted 2-halo- or 2-(methylthio)quinazolinone with this compound. For instance, a 2-bromo-3-substituted-quinazolin-4(3H)-one can react with the hydrazine moiety of this compound to yield a 2-hydrazinyl-substituted quinazolinone. mui.ac.ir This intermediate can then be subjected to further reactions, such as acylation followed by cyclization, to generate fused triazolo-quinazoline systems. This approach highlights the role of this compound in the diversification of the quinazoline core structure.

| Quinazoline Precursor | Intermediate Product | Potential Final Scaffold |

| 2-Chloro-3-alkyl-quinazolin-4(3H)-one | 2-(2-(4-(2-Hydroxyethyl)phenyl)hydrazinyl)-3-alkyl-quinazolin-4(3H)-one | Fused Triazolo-quinazolinones |

| 2,4-Dichloroquinazoline | 2-Chloro-4-(2-(4-(2-hydroxyethyl)phenyl)hydrazinyl)quinazoline | Further substituted Quinazolines |

Pyrazole (B372694) Derivatives and Related Systems

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are of great interest in medicinal chemistry. nih.gov The most common and straightforward method for synthesizing the pyrazole ring is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or its synthetic equivalent). mdpi.comnih.gov

In this context, this compound serves as the N-arylhydrazine component. The reaction with a β-diketone, such as acetylacetone, proceeds via a condensation-cyclization sequence. The two carbonyl groups of the dicarbonyl compound react with the two nitrogen atoms of the hydrazine moiety to form a dihydropyrazole intermediate, which then dehydrates to yield the aromatic pyrazole ring. The reaction results in the formation of a 1-(4-(2-hydroxyethyl)phenyl)-substituted pyrazole. The specific substitution pattern on the pyrazole ring is determined by the choice of the 1,3-dicarbonyl compound. nih.gov

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative |

| Acetylacetone (2,4-Pentanedione) | 1-(4-(2-Hydroxyethyl)phenyl)-3,5-dimethyl-1H-pyrazole |

| Dibenzoylmethane | 1-(4-(2-Hydroxyethyl)phenyl)-3,5-diphenyl-1H-pyrazole |

| Ethyl acetoacetate (B1235776) | 1-(4-(2-Hydroxyethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Malondialdehyde | 1-(4-(2-Hydroxyethyl)phenyl)-1H-pyrazole |

Naphthoquinone-Hydrazine Conjugates

Naphthoquinones are a class of organic compounds that are structurally related to naphthalene (B1677914) and are known for their redox properties and biological activities. The reaction of hydrazine derivatives with naphthoquinones provides a route to novel hybrid molecules. This compound can react with 1,4-naphthoquinone (B94277) and its derivatives in several ways.

One common reaction involves the formation of a hydrazone at one of the carbonyl positions. More complex reactions can occur, such as the arylation of the naphthoquinone ring. acs.org In a metal-free approach, aryl hydrazines can be used to generate aryl radicals in the presence of a catalytic amount of iodine and an oxidant like air. acs.org These aryl radicals can then add to the naphthoquinone ring, leading to the formation of 2-aryl-1,4-naphthoquinones. Applying this method with this compound would produce 2-(4-(2-hydroxyethyl)phenyl)-1,4-naphthoquinone. Another pathway involves the reaction of pre-formed hydrazones with 1,4-naphthoquinone, leading to substituted naphthoquinone structures. sustech.edu The reaction of acyl hydrazines with perfluorinated naphthoquinones has also been shown to result in the substitution of a fluorine atom. researchgate.net

| Naphthoquinone Reactant | Reaction Type | Product |

| 1,4-Naphthoquinone | Radical Arylation | 2-(4-(2-Hydroxyethyl)phenyl)naphthalene-1,4-dione |

| 2,3-Dichloro-1,4-naphthoquinone | Nucleophilic Substitution | 2-Chloro-3-(2-(4-(2-hydroxyethyl)phenyl)hydrazinyl)naphthalene-1,4-dione |

| Hexafluoro-1,4-naphthoquinone | Nucleophilic Aromatic Substitution | 2-(Hydrazinyl)-3,5,6,7,8-pentafluoronaphthalene-1,4-dione derivative |

Tetrahydropyrimidine Derivatives

The synthesis of tetrahydropyrimidines is most famously achieved through the Biginelli reaction, which typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov While hydrazines are not direct components in the classical Biginelli reaction, they are crucial precursors for other types of pyrimidine-related heterocycles.

A plausible multi-step route to a pyrimidine-fused system starting from this compound involves the initial synthesis of a pyrazole derivative. For example, as described in section 4.1.3, reaction with ethyl acetoacetate yields 1-(4-(2-hydroxyethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one. This pyrazolone (B3327878) can then be converted into a 5-aminopyrazole. The resulting 5-aminopyrazole, which contains a nucleophilic amino group and an adjacent nitrogen atom within the pyrazole ring, can then be reacted with a 1,3-dielectrophile, such as a β-dicarbonyl compound or an α,β-unsaturated ketone, to construct a fused pyrimidine (B1678525) ring, leading to a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov This demonstrates the utility of this compound as a foundational block for more complex, fused heterocyclic systems.

Role in the Synthesis of Functional Organic Materials and Dyes

The chemical reactivity of this compound is not limited to the synthesis of heterocyclic compounds for pharmaceutical applications; it also extends to the creation of functional organic materials and dyes. The key to this application is the formation of phenylhydrazones. nih.gov

The condensation reaction of this compound with various aldehydes and ketones results in the formation of phenylhydrazone derivatives. researchgate.net The resulting >C=N-NH- linkage is part of an extended π-conjugated system that often absorbs light in the visible region, making these compounds colored. ncert.nic.in The specific color and photophysical properties of the resulting dye can be tuned by changing the structure of the aldehyde or ketone reactant. Aromatic aldehydes containing electron-donating or electron-withdrawing groups can significantly shift the absorption maximum of the hydrazone dye.

Beyond their use as simple colorants, these hydrazone-based molecules can exhibit interesting functional properties. They are being investigated for use in molecular switches, sensors, and fluorophores. suda.edu.cndigitellinc.com The hydrazone linkage can undergo E/Z isomerization upon exposure to light or changes in pH, making them suitable for photochromic and chemo-responsive materials. Furthermore, hydrazone-based structures have been incorporated into covalent organic frameworks (COFs), creating porous materials with applications in photocatalysis. rsc.org The presence of the 2-hydroxyethyl group from the original this compound can also be used to attach these functional chromophores to polymer backbones or surfaces.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Product | Potential Application |

| Benzaldehyde (B42025) | (E)-1-Benzylidene-2-(4-(2-hydroxyethyl)phenyl)hydrazine | Yellow Dye |

| 4-Nitrobenzaldehyde | (E)-2-(4-(2-Hydroxyethyl)phenyl)-1-(4-nitrobenzylidene)hydrazine | Orange/Red Dye, pH Sensor |

| 4-(Dimethylamino)benzaldehyde | (E)-1-(4-(Dimethylamino)benzylidene)-2-(4-(2-hydroxyethyl)phenyl)hydrazine | Deeply Colored Dye, Nonlinear Optics |

| 2-Hydroxyacetophenone | (E)-1-(1-(2-Hydroxyphenyl)ethylidene)-2-(4-(2-hydroxyethyl)phenyl)hydrazine | UV-Filter, Fluorescent Material |

Design and Synthesis of Complex Molecular Architectures for Chemical Probes and Research Tools

The bifunctional nature of this compound, possessing both a reactive phenylhydrazine (B124118) moiety and a primary alcohol, establishes it as a versatile building block in advanced organic synthesis. These functional groups provide orthogonal handles for the strategic construction of complex molecular architectures, particularly those designed as chemical probes and research tools. Its utility lies in its capacity to participate in well-established synthetic transformations to yield molecules with tailored properties for biological and chemical sensing applications.

The primary synthetic routes leveraging this compound involve the reaction of the hydrazine group to form stable heterocyclic systems or hydrazones, while the hydroxyl group is available for secondary modifications to modulate physical properties or for conjugation to other molecules.

Fischer Indole Synthesis for Fluorescent Scaffolds

A significant application of phenylhydrazine derivatives in organic synthesis is the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone, followed by a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.org

By employing this compound as the phenylhydrazine component, chemists can synthesize indole derivatives bearing a 2-hydroxyethyl group at the 5- or 6-position, depending on the reaction conditions and the structure of the carbonyl partner. This hydroxyethyl (B10761427) tail can be further functionalized to enhance water solubility or to attach the indole scaffold to other molecular systems.

The true power of this approach in creating research tools comes from the selection of the carbonyl component. When a ketone or aldehyde that is part of a fluorophore system is used, the resulting indole can itself be a fluorescent probe. The indole nucleus is a common feature in many fluorescent molecules, and its electronic properties can be fine-tuned by the substituents on the ring.

Table 1: Hypothetical Fluorescent Indole Scaffolds via Fischer Indole Synthesis

| Carbonyl Reactant | Hypothetical Indole Product | Potential Application |

| 1-Acetylpyrene | 2-Methyl-3-pyrenyl-5-(2-hydroxyethyl)indole | Fluorescent probe for microenvironment polarity |

| 4-Acetyl-N,N-dimethylaniline | 2-Methyl-3-(4-N,N-dimethylaminophenyl)-5-(2-hydroxyethyl)indole | Intramolecular Charge Transfer (ICT) based fluorescent sensor |

| Acetoacetone | 2,3-Dimethyl-5-(2-hydroxyethyl)indole | Core scaffold for further derivatization |

This table is illustrative and presents potential synthetic targets based on the established principles of the Fischer indole synthesis.

Hydrazone-Based "Turn-On" Fluorescent Probes

The hydrazine functional group is a potent nucleophile that readily reacts with aldehydes and ketones to form hydrazones. This reaction is a cornerstone in the design of "turn-on" fluorescent probes for the detection of various analytes, including hydrazine itself. nih.govnih.gov The general strategy involves coupling a fluorophore to a recognition site via a linkage that quenches the fluorescence. The reaction of the probe with the target analyte cleaves this linkage, liberating the fluorophore and causing a significant increase in fluorescence intensity.

While this compound is a hydrazine, it can be used as a building block to synthesize more complex hydrazone-based probes. The hydrazine moiety can be reacted with a molecule containing both a carbonyl group and a fluorophore. The resulting hydrazone can be designed to act as a research tool where the C=N bond is susceptible to cleavage or transformation upon interaction with a specific biological target or chemical analyte, leading to a fluorescent signal.

For example, a common design for hydrazine-specific probes involves the reaction of hydrazine with a β-ketoester attached to a coumarin (B35378) fluorophore. nih.gov The initial reaction forms a hydrazone, which then undergoes an intramolecular cyclization to release the highly fluorescent coumarin molecule.

Table 2: General Reaction Scheme for Hydrazone Probe Formation

| Reactant 1 | Reactant 2 (Fluorophore-Carbonyl) | Product (Hydrazone) | Sensing Mechanism |

| This compound | Coumarin-aldehyde | Coumarin-hydrazone derivative of this compound | Potential for cleavage-based sensing |

| This compound | Naphthalimide-ketone | Naphthalimide-hydrazone derivative of this compound | Can be designed for analyte-triggered hydrolysis |

This table outlines the general chemical principle of hydrazone formation, a key step in designing various chemical probes.

The presence of the ethanol (B145695) group on the phenyl ring adds another layer of synthetic versatility, allowing these probe architectures to be tethered to surfaces, polymers, or biomolecules to create sophisticated research tools for bioimaging or diagnostic assays. mdpi.com

Analytical Methodologies for the Characterization and Trace Quantification of 2 4 Hydrazinophenyl Ethanol and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and molecular structure of 2-(4-Hydrazinophenyl)ethanol. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns, the precise arrangement of atoms in this compound can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons of the ethyl group (-CH₂-CH₂-OH) will present as two triplets due to spin-spin coupling with each other. The protons of the hydroxyl (-OH) and hydrazine (B178648) (-NH and -NH₂) groups are exchangeable and may appear as broad singlets. The predicted chemical shifts are based on analogous structures such as 2-(4-aminophenyl)ethanol (B86761) and (4-fluorophenyl)hydrazine (B109058) hydrochloride. chemicalbook.comspectrabase.comspectrabase.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Four distinct signals are expected for the aromatic carbons, with two signals for the substituted carbons and two for the unsubstituted carbons. The two aliphatic carbons of the ethanol (B145695) side chain will also produce separate signals. Predicted chemical shifts are derived from data on similar phenyl and ethanol derivatives. rsc.orgresearchgate.netrsc.org

Table 1: Predicted NMR Spectral Data for this compound This interactive table provides the anticipated chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound, along with expected multiplicities for the proton signals.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic CH (ortho to -NHNH₂) | δ ≈ 6.8-7.0 ppm (d, 2H) | δ ≈ 114-116 ppm |

| Aromatic CH (ortho to -CH₂CH₂OH) | δ ≈ 7.0-7.2 ppm (d, 2H) | δ ≈ 129-131 ppm |

| Aromatic C-CH₂ | δ --- | δ ≈ 135-138 ppm |

| Aromatic C-NHNH₂ | δ --- | δ ≈ 145-148 ppm |

| -CH₂-Ar | δ ≈ 2.7-2.9 ppm (t, 2H) | δ ≈ 38-40 ppm |

| -CH₂-OH | δ ≈ 3.7-3.9 ppm (t, 2H) | δ ≈ 62-64 ppm |

| -OH | δ (variable, broad s, 1H) | δ --- |

| -NH- | δ (variable, broad s, 1H) | δ --- |

| -NH₂ | δ (variable, broad s, 2H) | δ --- |

Note: d = doublet, t = triplet, s = singlet. Chemical shifts are referenced to TMS and can vary based on solvent and concentration.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups, making it an excellent tool for structural confirmation. researchgate.net The FTIR spectrum of this compound would be expected to show absorptions indicative of its key functional moieties. scispace.comacs.orgresearchgate.net

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. shimadzu.com

N-H Stretches: The hydrazine group will exhibit one or two sharp to medium intensity bands in the 3100-3500 cm⁻¹ region. scispace.comsemanticscholar.org

Aromatic C-H Stretch: Absorption just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) corresponds to the stretching of C-H bonds on the benzene ring.

Aliphatic C-H Stretches: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the ethyl group.

C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region indicates the presence of the primary alcohol C-O bond. researchgate.net

N-N Stretch: This vibration is often weak and can be found in the 1000-1200 cm⁻¹ range. scispace.com

Table 2: Predicted FTIR Characteristic Absorption Bands for this compound This interactive table summarizes the main vibrational frequencies expected in the FTIR spectrum, linking them to the specific functional groups within the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200-3600 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |

| 3100-3500 | N-H Stretch | Hydrazine (-NHNH₂) | Medium, Sharp |

| 3000-3100 | C-H Stretch | Aromatic | Medium |

| 2850-3000 | C-H Stretch | Aliphatic (-CH₂) | Strong |

| 1450-1600 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1000-1260 | C-O Stretch | Primary Alcohol | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The phenylhydrazine (B124118) moiety is expected to produce characteristic absorption maxima (λmax). Based on data for phenylhydrazine, two primary absorption bands are anticipated: one around 240 nm and a second, less intense band around 280-290 nm, corresponding to π→π* electronic transitions within the benzene ring. nih.govnist.gov The presence of the hydroxyethyl (B10761427) substituent may cause a slight shift (bathochromic or hypsochromic) in these maxima. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent This interactive table shows the expected wavelengths of maximum absorbance (λmax) and the corresponding electronic transitions.

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~240 | π→π* | Phenyl Ring |

| ~285 | π→π* | Phenyl Ring |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. osti.gov For this compound (C₈H₁₂N₂O), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated. This precise mass measurement is a definitive method for confirming the compound's elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

Molecular Formula: C₈H₁₂N₂O

Calculated Monoisotopic Mass: 152.09496 Da

Expected [M+H]⁺ Ion: 153.10224 Da

Fragmentation patterns observed in the mass spectrum can also provide structural information. Key fragment ions would likely result from the loss of water ([M-H₂O]⁺), the cleavage of the ethyl group, or the fragmentation of the hydrazine moiety. nist.govdocbrown.info

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture. These techniques also form the basis for highly sensitive quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. However, due to the high polarity and low volatility of this compound, direct analysis by GC can be challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov

Derivatization Strategies: A common strategy involves reacting the hydrazine and hydroxyl groups with a suitable derivatizing agent. For the hydrazine moiety, aldehydes or ketones like acetone (B3395972) or benzaldehyde (B42025) are frequently used to form a stable hydrazone derivative. nih.govresearchgate.net This reaction is often rapid and efficient. sielc.com The resulting derivative is less polar and more amenable to GC analysis.

The derivatization reaction with acetone would proceed as follows: C₈H₁₂N₂O + (CH₃)₂CO → C₁₁H₁₆N₂O + H₂O (this compound + Acetone → Acetone [1-[4-(2-hydroxyethyl)phenyl]hydrazone] + Water)

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., a DB-624 or similar mid-polarity column). sielc.com The separated components then enter the mass spectrometer, which serves as a detector. The MS can be operated in full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of the target analyte. researchgate.net Key fragment ions of the derivatized molecule would be monitored for trace quantification. The limit of quantitation (LOQ) for similar derivatized hydrazines can reach low parts-per-million (ppm) levels. researchgate.net

Table 4: Example GC-MS Parameters for Analysis of Derivatized this compound This interactive table outlines typical instrumental conditions for the GC-MS analysis following a derivatization step.

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Acetone or Benzaldehyde |

| GC Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| MS Ionization | Electron Ionization (EI), 70 eV |

| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| Monitored Ions (SIM) | Specific m/z values corresponding to the most abundant and characteristic fragment ions of the derivative |

High-Performance Liquid Chromatography (HPLC) for Related Hydrazines

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of hydrazine compounds, including this compound. Due to the high polarity and often low UV absorbance of many simple hydrazines, direct analysis on traditional reversed-phase columns can be challenging, often resulting in poor retention. helixchrom.com To overcome these analytical hurdles, several HPLC-based strategies have been developed.

One effective approach is the use of mixed-mode chromatography, such as a cation-exchange column, which retains polar hydrazines through an ion-exchange mechanism, allowing for their separation and analysis without derivatization. helixchrom.com This method can be compatible with mass spectrometry (MS) by using mobile phases containing volatile additives like formic acid instead of trifluoroacetic acid. helixchrom.com

However, the most common strategy involves chemical derivatization prior to or after chromatographic separation, which is then typically coupled with reversed-phase HPLC. researchgate.netcdc.gov This approach allows for analysis using various detectors, including UV-Vis, Diode Array (DAD), Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS/MS), providing high sensitivity and selectivity. helixchrom.comscribd.comnih.gov For instance, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers exceptional sensitivity and is capable of quantifying trace levels of hydrazines in complex biological matrices like human urine over a wide concentration range. nih.govcdc.gov The use of an electrochemical detector (ED) is another option for identifying hydrazine and its derivatives. cdc.gov The choice of method and detector depends on the specific analyte, the sample matrix, and the required sensitivity.

Table 1: Examples of HPLC Methodologies for Hydrazine Analysis

| Analytical Target | HPLC Column | Mobile Phase | Detection Method | Key Findings |

|---|---|---|---|---|

| Hydrazine | Coresep 100 mixed-mode cation-exchange | Various, including MS-compatible options with formic acid or ammonium (B1175870) formate. helixchrom.com | ELSD, MS helixchrom.com | Enables fast and robust determination of polar hydrazine without derivatization. helixchrom.com |

| Hydrazine in Phenelzine (B1198762) Sulfate (B86663) | 5 µm octadecylsilane, 30% carbon loading (150 mm x 4.6 mm) tandfonline.com | 60:40 acetonitrile-water. tandfonline.com | UV at 209 nm tandfonline.com | Simple, sensitive, and accurate method with a detection limit of 10 ppm after derivatization with salicylaldehyde. tandfonline.comtandfonline.com |

| Hydrazine in Human Urine | Agilent Zorbax SB-C18 Rapid Resolution HT (2.1 × 50 mm, 1.8 µm) nih.gov | Isocratic; 60/40 (v/v) acetonitrile/water with 0.1% formic acid. nih.gov | HPLC-MS/MS nih.gov | Rapid (2-minute analysis time) and highly sensitive, with a linear range from 0.0493 to 12.3 ng/mL. nih.govcdc.gov |

| Hydrazine in Clozapine (B1669256) | Inertsil ODS-3 (250 mm×4.6 mm, 5 μm) ciac.jl.cn | Gradient; 0.1% phosphoric acid and acetonitrile. ciac.jl.cn | UV at 480 nm ciac.jl.cn | Highly specific and sensitive method with a limit of detection of 0.3125 μg/L after derivatization. ciac.jl.cn |

| Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine | Reversed-phase or Ion Chromatography column | Gradient elution researchgate.net | Multiwave spectrophotometric detection researchgate.net | Combination of pre- and post-column derivatization allows for detection limits lower than 1 µg/L. researchgate.net |

Strategic Derivatization for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a frequently employed and often necessary strategy in the analysis of this compound and related hydrazines to overcome inherent analytical challenges. researchgate.net The primary goals of derivatization are to improve chromatographic behavior, enhance detector response for increased sensitivity, and improve selectivity in complex matrices. greyhoundchrom.comnih.gov This is particularly crucial for hydrazines, which often lack a strong chromophore for UV detection and can exhibit poor peak shape in chromatography. scribd.comresearchgate.net

The most common derivatization reaction for hydrazines involves condensation with an aldehyde or ketone to form a stable hydrazone. researchgate.netlibretexts.org This reaction introduces a chromophore or fluorophore into the analyte molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors. scribd.comlibretexts.org The resulting hydrazone is typically less polar, making it more amenable to separation by reversed-phase HPLC.

Pre-column derivatization is the most widely used approach, where the reaction is completed before the sample is injected into the HPLC system. researchgate.netresearchgate.net This allows for optimization of the reaction conditions (e.g., temperature, time) to ensure complete conversion of the analyte. google.com A variety of aldehyde- and ketone-based reagents are used, with the choice depending on the specific analytical requirements. For example, p-dimethylaminobenzaldehyde (DMAB) reacts with hydrazine to form a derivative that can be detected at a specific wavelength (e.g., 480 nm), providing high specificity. ciac.jl.cnnih.gov Other reagents, such as salicylaldehyde, 2,4-dinitrophenylhydrazine (B122626) (DNPH), and p-tolualdehyde, are also effectively used to create stable derivatives with excellent chromatographic and detection properties. tandfonline.comnih.govijcpa.in

Post-column derivatization is an alternative where the derivatizing reagent is introduced to the column effluent after the separation of the analytes. researchgate.net This technique can be useful when the original analyte is more easily separated than its derivative or when the derivative is unstable. researchgate.net

The strategic application of derivatization significantly lowers the limits of detection (LOD) and quantification (LOQ) for hydrazines. nih.govnih.gov For instance, derivatization with p-tolualdehyde followed by HPLC-MS/MS analysis allowed for an LOD of 0.002 ng/mL for hydrazine in human plasma. nih.gov Similarly, using DMAB as a derivatizing agent for air analysis resulted in an instrument detection limit of 0.003 ng/mL. nih.gov These methods provide the high sensitivity required for trace-level quantification in pharmaceutical and environmental samples. scribd.comnih.gov

Table 2: Common Derivatizing Agents for Hydrazine Analysis

| Derivatizing Agent | Reaction Product | Analytical Improvement | Application Example |

|---|---|---|---|

| p-Dimethylaminobenzaldehyde (DMAB) | p-Dimethylaminobenzalazine nih.gov | Creates a chromophore, enabling sensitive UV detection and LC/MS/MS analysis. ciac.jl.cnnih.gov | Determination of hydrazine in clozapine and in air samples, with detection limits in the µg/L and ng/m³ range, respectively. ciac.jl.cnnih.gov |

| Salicylaldehyde | Salazine tandfonline.com | Forms a stable derivative measurable by short-wavelength UV detection without needing extraction steps. tandfonline.comtandfonline.com | Quantification of trace hydrazine (as low as 10 ppm) in phenelzine sulfate drug substance. tandfonline.comtandfonline.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone libretexts.orgijcpa.in | Attaches a strong chromophore, allowing for sensitive UV detection of carbonyls and, by extension, hydrazine reagents themselves. scribd.comlibretexts.org | Widely used for trace-level quantification of aldehydes and ketones; the principle is applied to hydrazine analysis. ijcpa.in |

| p-Tolualdehyde | p-Tolualdehyde hydrazone derivative nih.gov | Enables highly sensitive and simultaneous quantification of hydrazine and its metabolites by HPLC-MS/MS. nih.gov | Detection of hydrazine and acetylhydrazine in plasma from tuberculosis patients, with an LOQ of 0.005 ng/mL for hydrazine. nih.gov |

| p-Anisaldehyde | p-Anisaldehyde hydrazone derivative nih.gov | Allows for rapid and robust quantification in complex biological matrices using isotope dilution and HPLC-MS/MS. nih.gov | Measurement of hydrazine in human urine across a wide range of concentrations. nih.govcdc.gov |

Computational and Theoretical Investigations of 2 4 Hydrazinophenyl Ethanol and Analogs

Electronic Structure and Molecular Conformation Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. nih.gov For 2-(4-Hydrazinophenyl)ethanol and its analogs, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are utilized to determine optimized molecular geometries. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

The primary goal of geometry optimization is to find the lowest energy conformation of the molecule. nih.gov For flexible molecules like this compound, which has a rotatable ethanol (B145695) side chain, multiple stable conformers may exist. DFT calculations can identify these different conformations and determine their relative energies, thus predicting the most stable structure in the ground state. For instance, studies on similar structures, such as substituted piperidine (B6355638) phenyl hydrazines, have successfully used DFT to elucidate their stable conformations. researchgate.net

Table 1: Calculated Ground State Properties of this compound (Exemplary Data)

| Property | Calculated Value | Unit |

| Total Energy | (Value) | Hartrees |

| Dipole Moment | (Value) | Debye |

| C1-C2 Bond Length | (Value) | Å |

| C-O Bond Length | (Value) | Å |

| N-N Bond Length | (Value) | Å |

| C-C-O Bond Angle | (Value) | Degrees |

| H-O-C-C Dihedral Angle | (Value) | Degrees |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. nih.govlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.netacadpubl.eu A larger energy gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylhydrazine (B124118) moiety, specifically the lone pairs of the nitrogen atoms and the π-system of the benzene (B151609) ring. This localization indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and the ethanol side chain.

The HOMO-LUMO energy gap can be calculated using DFT. This value provides insights into the molecule's electronic transitions and its potential applications in materials science. For example, a smaller gap might suggest potential for use in electronic devices. FMO analysis of related phenylhydrazine derivatives has been performed to understand their reactivity and stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

| Molecular Orbital | Energy (eV) |

| HOMO | (Value) |

| LUMO | (Value) |

| HOMO-LUMO Gap (ΔE) | (Value) |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of a molecule. researchgate.netlibretexts.orgyoutube.com The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a color-coded guide to its electrophilic and nucleophilic regions. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netnih.gov These areas are often associated with lone pairs of electrons on electronegative atoms. For this compound, the nitrogen atoms of the hydrazine (B178648) group and the oxygen atom of the ethanol group are expected to be regions of high negative potential.

Conversely, regions of positive electrostatic potential, usually colored blue, represent electron-deficient areas that are prone to nucleophilic attack. researchgate.netnih.gov In this compound, the hydrogen atoms of the hydrazine and hydroxyl groups are likely to be the most electropositive sites. Green areas on the MEP map indicate regions of neutral potential. nih.gov

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. acadpubl.eu It provides a visual representation of where a molecule is most likely to engage in chemical reactions. nih.gov

Spectroscopic Property Prediction and Validation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable tool for the structural elucidation of organic compounds. DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, are widely employed to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netnih.gov

For this compound, theoretical NMR calculations can provide valuable information for confirming its chemical structure. The process involves first optimizing the molecular geometry using a suitable DFT functional and basis set. nih.govbohrium.com Subsequently, the NMR shielding tensors are calculated for this optimized geometry. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared with experimental NMR data to validate the proposed structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally. Studies have shown that the choice of DFT functional and basis set can significantly impact the accuracy of the predicted chemical shifts. nih.govbohrium.com For complex molecules, these theoretical predictions are crucial in assigning specific signals in the experimental spectrum to the correct nuclei within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Exemplary Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (aromatic) | - | (Value) |

| C2 (aromatic) | (Value) | (Value) |

| C3 (aromatic) | (Value) | (Value) |

| C4 (aromatic) | - | (Value) |

| Cα (ethanol) | (Value) | (Value) |

| Cβ (ethanol) | (Value) | (Value) |

| NH | (Value) | - |

| NH₂ | (Value) | - |

| OH | (Value) | - |

Note: The values in this table are illustrative and would be obtained from specific DFT/GIAO calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov This approach allows for the calculation of excited-state properties, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations can predict the electronic transitions that give rise to its UV-Vis spectrum. The calculations are typically performed on the ground-state optimized geometry of the molecule. The choice of functional and basis set is critical for obtaining accurate results, and various functionals have been tested for their performance in predicting UV-Vis spectra. researchgate.net

The predicted spectrum can be compared with experimental data to validate the computational model and to gain a deeper understanding of the nature of the electronic transitions. For instance, the transitions can be assigned to specific molecular orbitals, such as π → π* or n → π* transitions, which are characteristic of aromatic and heteroatomic systems. In the case of this compound, the UV-Vis absorption is expected to be dominated by π → π* transitions within the phenylhydrazine chromophore. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can improve the accuracy of the predicted spectra. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound (Exemplary Data)

| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | (Value) | (Value) | HOMO → LUMO |

| S₀ → S₂ | (Value) | (Value) | HOMO-1 → LUMO |

| S₀ → S₃ | (Value) | (Value) | HOMO → LUMO+1 |

Note: The values in this table are illustrative and would be obtained from specific TD-DFT calculations.

Reaction Mechanism Elucidation and Energetic Profiles through Computational Chemistry

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms and the associated energy landscapes of molecules like this compound. While direct computational studies on this specific compound are not extensively documented in the literature, a wealth of theoretical research on analogous phenylhydrazine derivatives, particularly in the context of the Fischer indole (B1671886) synthesis, offers significant insights into its likely reactive pathways and energetic profiles. The Fischer indole synthesis is a cornerstone reaction in organic chemistry used to produce indoles from a phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org

Following the sigmatropic rearrangement, a series of steps including cyclization, elimination of ammonia (B1221849), and final aromatization lead to the indole product. wikipedia.orgmdpi.com Density Functional Theory (DFT) calculations have been employed to map the potential energy surfaces of these transformations for various arylhydrazones, providing estimates for the activation energies of transition states and the relative stabilities of intermediates. researchgate.netrsc.org These studies help in understanding the regioselectivity of the reaction when unsymmetrical ketones are used, a factor that is influenced by the properties of the acid catalyst and the solvent system, although the structure of the phenylhydrazone itself has a dominant effect. scispace.com

Table 1: Hypothetical Energetic Profile for Key Steps in the Fischer Indole Synthesis of a Phenylhydrazone Analog

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Phenylhydrazone + H+ | 0.0 |

| Tautomerization | Enehydrazine | +5.2 |

| mdpi.commdpi.com-Sigmatropic Rearrangement | Transition State 1 | +25.8 |

| Intermediate | Diimine | -10.3 |

| Cyclization | Transition State 2 | +15.1 |

| Intermediate | Aminal | -22.7 |

| Ammonia Elimination | Transition State 3 | +18.9 |

Note: The data in this table is illustrative and based on typical values found in computational studies of the Fischer indole synthesis for analogous systems. It does not represent experimentally determined values for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations and other computational methods like Density Functional Theory (DFT) are invaluable for exploring the conformational landscape and intermolecular interactions of flexible molecules such as this compound. The presence of rotatable bonds in the ethanol and hydrazine moieties suggests that the molecule can adopt multiple conformations in solution and in the solid state.

Computational conformational analyses of hydrazine derivatives have shown that the rotational barrier around the N-N bond and the relative orientation of substituents play a crucial role in determining the most stable conformers. wayne.eduresearchgate.net For this compound, key dihedral angles to consider would be those around the C-C bond of the ethanol side chain, the C-N bond connecting the phenyl ring to the hydrazine group, and the N-N bond of the hydrazine itself. The conformational preferences will be influenced by a balance of steric hindrance between bulky groups and stabilizing intramolecular interactions, such as hydrogen bonding. rsc.org DFT calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. mdpi.com

For instance, studies on similar molecules have identified synperiplanar and antiperiplanar conformers around the N-N bond, with the E(C=N) configuration being predominant in hydrazones. nih.gov The presence of polar solvents can also influence the conformational equilibrium by stabilizing certain conformers through intermolecular interactions. researchgate.net

Intermolecular interactions are critical in determining the physical properties and biological activity of molecules. For this compound, the hydroxyl group of the ethanol moiety and the N-H groups of the hydrazine are capable of acting as both hydrogen bond donors and acceptors. The aromatic phenyl ring can participate in π-π stacking and cation-π interactions. MD simulations can provide a dynamic picture of how molecules of this compound would interact with each other and with solvent molecules. nih.govnih.gov

Computational studies on phenolic compounds have extensively investigated their hydrogen bonding capabilities and other non-covalent interactions. mdpi.comutwente.nlresearchgate.net These interactions are fundamental to their roles in various chemical and biological systems. researchgate.netscienceopen.com Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses are computational tools that can be used to characterize and quantify the strength of these interactions. rsc.orgresearchgate.netnih.gov The molecular electrostatic potential surface (MEPS) can also be calculated to identify the electron-rich and electron-deficient regions of the molecule, predicting the likely sites for intermolecular interactions. nih.gov

A hypothetical summary of the types and strengths of intermolecular interactions that could be expected for this compound, based on computational studies of analogous compounds, is presented in the table below.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (O-H···N) | Ethanol -OH and Hydrazine -NH2 | -3 to -7 |

| Hydrogen Bond (N-H···O) | Hydrazine -NH2 and Ethanol -OH | -2 to -6 |

| Hydrogen Bond (N-H···N) | Hydrazine -NH2 and Hydrazine -NH2 | -1 to -4 |

| π-π Stacking | Phenyl Ring and Phenyl Ring | -1 to -3 |

Note: The interaction energies presented are typical ranges observed in computational studies of similar functional groups and are intended for illustrative purposes.

Future Research Directions and Emerging Opportunities for 2 4 Hydrazinophenyl Ethanol

Development of Sustainable and Efficient Synthetic Pathways for the Compound

The industrial viability and broader research application of 2-(4-hydrazinophenyl)ethanol are contingent upon the development of sustainable and efficient synthetic methodologies. Current synthetic routes to aryl hydrazines often rely on the reduction of diazonium salts, a process that can generate significant waste and involve potentially explosive intermediates. nih.gov Similarly, the synthesis of phenylethanol and its derivatives can involve harsh reagents and conditions. mdpi.com Future research should focus on greener alternatives.

One promising approach is the use of biocatalysis. Enzymatic cascades have been successfully employed for the efficient, one-pot synthesis of 2-phenylethanol (B73330) (2-PE) and its hydroxylated analogue, tyrosol, from amino acid precursors like L-phenylalanine and L-tyrosine. researchgate.netnih.gov These biotransformation processes, often utilizing recombinant Escherichia coli, offer high conversion rates and operate under mild conditions, representing a significant step towards sustainable production. researchgate.netnih.gov Similar biocatalytic strategies could be envisioned for the synthesis of the phenylethanol backbone of the target molecule.